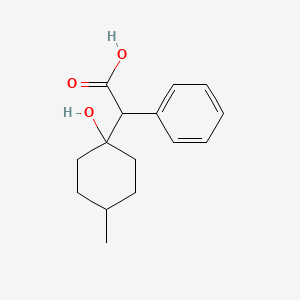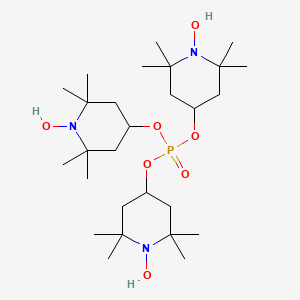![molecular formula C12H15ClN2O3 B14003815 [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 55791-82-7](/img/structure/B14003815.png)
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propanoylamino group and a carbamate group linked to a 2-chloroethyl chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the following steps:
Formation of the Propanoylamino Group: The starting material, 3-aminophenol, undergoes acylation with propanoyl chloride to form 3-(propanoylamino)phenol.
Carbamate Formation: The intermediate 3-(propanoylamino)phenol is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer and antimicrobial agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Pesticides: The compound can be formulated into pesticides due to its potential to inhibit specific biological pathways in pests.
Coatings: It can be used in coatings to provide antimicrobial properties.
作用机制
The mechanism of action of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
相似化合物的比较
- [3-(propanoylamino)phenyl] N-(2-bromoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-iodoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-fluoroethyl)carbamate
Comparison:
- Uniqueness: The presence of the chloroethyl group in [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate provides unique reactivity, particularly in nucleophilic substitution reactions.
- Reactivity: The chloroethyl group is more reactive compared to bromoethyl and iodoethyl groups, making it more suitable for specific applications.
- Applications: The compound’s unique structure allows for diverse applications in various fields, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
55791-82-7 |
|---|---|
分子式 |
C12H15ClN2O3 |
分子量 |
270.71 g/mol |
IUPAC 名称 |
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-11(16)15-9-4-3-5-10(8-9)18-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI 键 |
RHRGXDDPFNORDS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
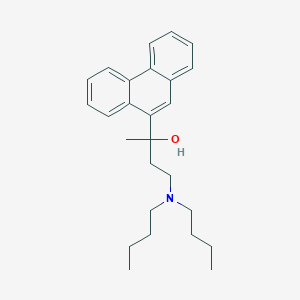
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)

![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
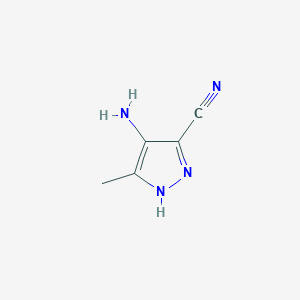
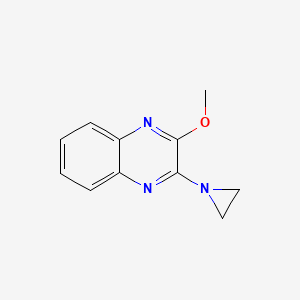
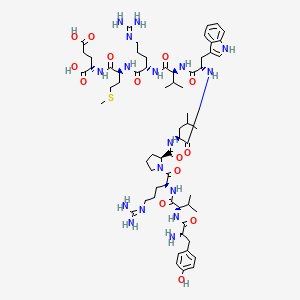
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
